3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H20ClN5O3 and its molecular weight is 437.88. The purity is usually 95%.
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Scientific Research Applications
Antidepressant and Anxiolytic Potential
Research indicates that derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione demonstrate potential as antidepressant and anxiolytic agents. A study by Zagórska et al. (2016) synthesized and evaluated various derivatives for their affinity to serotonin receptors and phosphodiesterase inhibitors. The study found that selected compounds showed potential antidepressant effects in animal models, with some exhibiting greater potency than reference drugs like diazepam (Zagórska et al., 2016).
Antiviral Activity
Imidazo[1,2-a]-s-triazine nucleosides, related to the purine analogues, have been investigated for their antiviral activity. A study conducted in 1978 found that certain derivatives exhibited moderate activity against viruses like type 1 herpes and rhinovirus at non-toxic dosage levels (Kim et al., 1978).
Selective Receptor Antagonism
Baraldi et al. (2008) described compounds based on imidazo[2,1-f]purinones that act as potent and selective A(3) adenosine receptor antagonists. These findings are significant for understanding receptor binding and could inform the development of drugs targeting specific receptor subtypes (Baraldi et al., 2008).
Serotonin Transporter Activity
A study by Zagórska et al. (2011) investigated the affinity of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione for serotonin transporters. This research is relevant to understanding how these compounds interact with neurotransmitter systems, which has implications for treating mood disorders (Zagórska et al., 2011).
Cytotoxic and Anti-inflammatory Properties
A compound structurally similar to 3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione showed potential as an anti-breast cancer and anti-inflammatory agent in vitro. This study indicates the potential of related compounds in cancer therapy and inflammation management (Uwabagira & Sarojini, 2019).
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c1-13-14(2)28-18-19(24-21(28)26(13)12-17-8-5-9-31-17)25(3)22(30)27(20(18)29)11-15-6-4-7-16(23)10-15/h4-10H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYXATPMIZRSBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC5=CC(=CC=C5)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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